5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Overview
Description
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzohydrazide with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the isoxazole ring.
Reaction Conditions:
Reagents: 2-hydroxybenzohydrazide, ethyl acetoacetate, acid catalyst (e.g., sulfuric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours (typically 4-6 hours)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of 5-(2-oxo-phenyl)-isoxazole-3-carboxylic acid.
Reduction: Formation of 5-(2-hydroxy-phenyl)-isoxazoline-3-carboxylic acid.
Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyphenylacetic acid
- 2-Hydroxy-5-ethylphenylphosphonic acid
- 1-(2-Hydroxyphenyl)ethan-1-one
Uniqueness
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The isoxazole ring, in particular, provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8-4-2-1-3-6(8)9-5-7(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFWPGDNEOHFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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